molecular formula C6H3Br2NO3 B8743882 2,6-Dibromo-3-nitrophenol

2,6-Dibromo-3-nitrophenol

Cat. No.: B8743882
M. Wt: 296.90 g/mol
InChI Key: QCRIJCSONJTLNV-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-nitrophenol is a halogenated nitrophenol derivative characterized by two bromine atoms at the 2- and 6-positions of the benzene ring and a nitro group (-NO₂) at the 3-position.

Properties

Molecular Formula

C6H3Br2NO3

Molecular Weight

296.90 g/mol

IUPAC Name

2,6-dibromo-3-nitrophenol

InChI

InChI=1S/C6H3Br2NO3/c7-3-1-2-4(9(11)12)5(8)6(3)10/h1-2,10H

InChI Key

QCRIJCSONJTLNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,6-Dibromo-3-nitrophenol with structurally analogous brominated nitrophenols, focusing on substitution patterns, physicochemical properties, and applications.

Structural Analogues and Substitution Effects

Compound Name Substituent Positions CAS Number Key Differences vs. This compound
2,6-Dibromo-4-nitrophenol Br: 2,6; NO₂: 4 99-28-5 Nitro group at 4-position instead of 3; higher acidity due to para-nitro resonance stabilization .
4,6-Dibromo-2-nitrophenol Br: 4,6; NO₂: 2 Not provided Nitro at 2-position; steric hindrance between Br and NO₂ may reduce reactivity .
2,4,6-Tribromophenol Br: 2,4,6 118-79-6 Lacks nitro group; lower acidity (pKa ~6.4) compared to nitro-containing derivatives .
2,6-Dibromo-3-methyl-4-nitrophenol Br: 2,6; NO₂: 4; CH₃: 3 Not provided Methyl group at 3-position increases hydrophobicity but reduces acidity vs. nitro-substituted analogues .

Physicochemical Properties

  • Acidity: Nitro groups at meta (3-) or para (4-) positions significantly lower pKa values compared to non-nitrated bromophenols. For example, 2,6-Dibromo-4-nitrophenol (NO₂ at 4) is more acidic than 2,4,6-tribromophenol due to stronger electron withdrawal .
  • Solubility: Bromine and nitro groups reduce water solubility. This compound is expected to be sparingly soluble in water but soluble in polar organic solvents (e.g., ethanol, DMSO).
  • Thermal Stability: Nitro groups may decrease thermal stability compared to non-nitrated bromophenols, as nitro derivatives are prone to decomposition under heat .

Research Findings and Limitations

  • Synthesis Challenges: Nitration and bromination of phenol derivatives are highly position-selective. For example, nitration of 2,6-dibromophenol typically favors the 4-position over the 3-position, complicating direct synthesis of this compound .
  • Data Gaps: Limited experimental data exist for this compound specifically. Properties are inferred from analogues like 2,6-Dibromo-4-nitrophenol and computational models.

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